2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
2,4-Dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic small-molecule compound featuring a bicyclic thiazolo[5,4-c]pyridine core. The structure includes a 5-methyl substitution on the tetrahydrothiazolopyridine ring and a 2,4-dichlorobenzamide moiety. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
2,4-dichloro-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS.ClH/c1-19-5-4-11-12(7-19)21-14(17-11)18-13(20)9-3-2-8(15)6-10(9)16;/h2-3,6H,4-5,7H2,1H3,(H,17,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSHTZQJWNFCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydrothiazolo[5,4-c]pyridine ring system.
Amidation: The final step involves the reaction of the thiazole-pyridine intermediate with 2,4-dichlorobenzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The hydrochloride salt form is typically obtained by treating the final product with hydrochloric acid in an appropriate solvent.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic compound with a complex molecular structure, featuring a dichloro-substituted benzamide linked to a tetrahydrothiazolo[5,4-c]pyridine ring. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical research and development.
Molecular Structure and Properties
The molecular formula of this compound is C14H14Cl3N3OS, and it has a molecular weight of 378.7.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, but the specific synthetic pathways can vary based on desired purity and yield.
Potential Applications
this compound has potential applications due to its inhibitory action on activated coagulation factor X (FXa), positioning it as a candidate for therapeutic applications in treating thrombus-related diseases. Studies on its interactions with various biological targets are essential for understanding its efficacy and safety profile in therapeutic contexts.
Structural Similarity Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride | Benzyl group instead of methyl | Potential FXa inhibition | Contains isopropylthio group |
| 4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | Benzoyl substitution | FXa inhibitory action | Incorporates benzoyl moiety |
| 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives | Basic thiazole structure | Varied biological activities | Lacks benzamide functionality |
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related derivatives to highlight key differences in substituents, physicochemical properties, and biological activity.
*Estimated based on structural similarity.
Key Observations:
Pharmacological Profiles: Compounds with chloropyridinyl or dimethylamino carbonyl groups () exhibit explicit roles in coagulation factor X inhibition, suggesting the target compound may share similar mechanisms .
Solubility and Formulation :
- Hydrochloride salts (common across all compounds) enhance solubility, but the target compound’s lower molecular weight (~393 vs. 442 in ) may improve bioavailability .
- highlights formulation challenges for analogs with solubility <10% w/w, suggesting the target compound’s dichloro substitution may require similar optimization .
Contradictions and Gaps:
Biological Activity
The compound 2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic molecule with significant pharmacological potential, particularly as an inhibitor of activated coagulation factor X (FXa). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14Cl3N3OS
- Molecular Weight : 378.7 g/mol
- IUPAC Name : this compound
The compound features a dichloro-substituted benzamide linked to a tetrahydrothiazolo[5,4-c]pyridine ring. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications .
Anticoagulant Properties
Research indicates that This compound exhibits strong inhibitory action against FXa. This enzyme plays a crucial role in the coagulation cascade; thus, its inhibition is beneficial in treating thrombus-related diseases such as deep vein thrombosis and pulmonary embolism .
The compound's mechanism involves binding to the active site of FXa, preventing the conversion of prothrombin to thrombin. This action reduces fibrin formation and clot development. Structure-activity relationship studies have shown that modifications to the thiazole ring can enhance its potency .
Antibacterial Activity
While primarily studied for its anticoagulant properties, some derivatives of thiazolo[5,4-c]pyridine structures have demonstrated antibacterial activity. For instance, compounds with similar scaffolds have shown modest effects against Gram-positive bacteria by inhibiting essential enzymes like DNA gyrase and topoisomerase IV . However, the specific antibacterial efficacy of the dichloro compound remains less documented.
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydrothiazolo[5,4-c]pyridine core.
- Introduction of the dichloro-benzamide moiety.
- Conversion to the hydrochloride salt for enhanced stability.
The synthetic pathways can vary based on desired purity and yield .
Study 1: FXa Inhibition
A study conducted on various derivatives of thiazolo[5,4-c]pyridine demonstrated that modifications significantly affected their inhibitory potency against FXa. The most potent derivatives were found to have structural features similar to those in This compound , supporting its potential as a therapeutic agent in anticoagulation therapy .
Study 2: Structural Optimization
Another research effort focused on optimizing the structural components of related compounds to improve their pharmacokinetic profiles. The findings suggested that specific substitutions could enhance solubility and bioavailability while maintaining or improving biological activity against FXa .
Q & A
Q. Key considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfur in the thiazole ring.
- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., unreacted benzoyl chloride).
- Purify via recrystallization (ethanol/water) to achieve >95% purity .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Answer:
Employ a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the thiazolo-pyridine ring (e.g., δ 2.5–3.5 ppm for tetrahydro protons) and benzamide protons (δ 7.5–8.0 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.04 for C₁₆H₁₅Cl₂N₃OS·HCl).
- X-ray crystallography : Resolve ambiguous NOE effects in NMR by analyzing crystal packing (if single crystals are obtainable) .
Advanced: How can computational quantum chemistry optimize reaction pathways for this compound?
Answer:
Integrate computational workflows such as:
- Reaction path searches : Use density functional theory (DFT) to model transition states during amidation, identifying energy barriers and optimal reaction coordinates.
- Solvent effects : Apply COSMO-RS simulations to predict solvent interactions (e.g., dichloromethane vs. THF) and their impact on yield.
- Feedback loops : Refine computational models using experimental data (e.g., reaction yields, byproduct profiles) to improve predictive accuracy .
Example : ICReDD’s hybrid approach reduced optimization time for similar heterocycles by 40% .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Address discrepancies via:
Assay standardization : Validate cell-based assays (e.g., bacterial proliferation inhibition) using positive controls (e.g., known PPTase inhibitors).
Purity verification : Re-test batches with ≥98% purity (HPLC) to rule out impurities affecting activity.
Structural analogs : Compare activity of derivatives (e.g., nitro vs. chloro substituents) to identify pharmacophore requirements.
Note : Inconsistent enzyme inhibition (e.g., PPTase vs. kinase off-target effects) may arise from assay conditions (pH, cofactors) .
Basic: What are the critical parameters for scaling up synthesis from milligram to gram scale?
Answer:
Optimize:
- Reactor design : Use continuous flow systems for exothermic steps (e.g., amidation) to improve heat dissipation.
- Catalyst loading : Reduce Pd-based catalyst use (if applicable) via ligand optimization (e.g., XPhos) to lower costs.
- Workup efficiency : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for intermediate isolation .
Advanced: How does the compound’s interaction with PPTase enzymes correlate with its antibacterial efficacy?
Answer:
Mechanistic insights:
- Dual-target inhibition : The compound likely binds both AcpS and PPTase active sites, disrupting acyl carrier protein (ACP) modification essential for fatty acid synthesis.
- Biochemical assays : Measure IC₅₀ using radiolabeled CoA (³²P) to quantify enzyme inhibition.
- Mutagenesis studies : Introduce point mutations (e.g., Arg→Ala in PPTase) to identify critical binding residues .
Data : Similar benzamide analogs showed IC₅₀ values of 0.8–1.2 µM against S. aureus PPTase .
Basic: What solvent systems are optimal for solubility and stability studies?
Answer:
- Aqueous solubility : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) for cell-based assays.
- Long-term stability : Store lyophilized powder at -20°C; avoid aqueous solutions >24 hours due to hydrolysis risk.
- Analytical solubility : Determine logP via shake-flask method (octanol/water partition coefficient ≈2.8) .
Advanced: Can machine learning predict novel derivatives with enhanced pharmacokinetic properties?
Answer:
Yes, via:
- QSAR modeling : Train models on datasets of thiazolo-pyridine derivatives to predict logD, metabolic stability, and CYP inhibition.
- Generative chemistry : Use reinforcement learning to design derivatives with lower ClogP (<3) and higher aqueous solubility.
- Validation : Synthesize top candidates (e.g., fluoro-substituted analogs) and compare predicted vs. experimental ADME profiles .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and goggles; handle in a fume hood.
- Waste disposal : Neutralize acidic waste (e.g., HCl byproducts) with sodium bicarbonate before disposal.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How do structural modifications impact the compound’s selectivity for bacterial vs. mammalian targets?
Answer:
- SAR studies : Replace the 2,4-dichlorobenzamide group with electron-withdrawing groups (e.g., CF₃) to enhance bacterial target affinity.
- Crystallography : Co-crystallize derivatives with human PPTase homologs to identify steric clashes causing selectivity.
- In vivo testing : Evaluate toxicity in murine models to confirm selectivity margins (>10x lower IC₅₀ for bacterial vs. mammalian enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
